molecular formula C8H12N2O2 B153760 Cyclo(-D-Ala-L-Pro) CAS No. 36238-64-9

Cyclo(-D-Ala-L-Pro)

Cat. No.: B153760
CAS No.: 36238-64-9
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-RITPCOANSA-N
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Description

Cyclo(D-Ala-L-Pro) is a cyclodipeptide, a type of diketopiperazine, which is a cyclic dipeptide formed from the amino acids D-alanine and L-proline. This compound is known for its unique structural properties and is often studied for its potential biological activities. It is a fermentation product found in various microorganisms, including Penicillium terrestre .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(D-Ala-L-Pro) can be synthesized through various methods, including chemical synthesis and fermentation. One common synthetic route involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide D-alanyl-L-proline can be cyclized using dehydrating agents or through heating .

Industrial Production Methods

Industrial production of Cyclo(D-Ala-L-Pro) typically involves fermentation processes using microorganisms such as Penicillium terrestre. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclo(D-Ala-L-Pro) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied to understand the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Cyclo(D-Ala-L-Pro) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Biological Activity

Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

Cyclo(-D-Ala-L-Pro) is composed of two amino acids: D-Alanine and L-Proline. Its cyclic structure contributes to its stability and bioactivity. The unique properties of this compound allow it to interact with various biological systems, influencing cellular functions.

1. Antimicrobial Activity

Cyclo(-D-Ala-L-Pro) has been studied for its antimicrobial properties. Research indicates that cyclic dipeptides can inhibit the growth of various bacteria and fungi. For instance, cyclo(D-Ala-L-Pro) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(-D-Ala-L-Pro). It has been shown to reduce oxidative stress-induced neuronal damage. In cellular models, this compound inhibited the activation of apoptotic pathways and preserved mitochondrial function, indicating its potential role in neurodegenerative disease management .

Table 1: Summary of Neuroprotective Mechanisms

MechanismEffect
Inhibition of caspase-3Reduces apoptosis
Preservation of mitochondrial potentialPrevents cell death
Modulation of oxidative stressDecreases reactive oxygen species (ROS)

3. Antioxidant Activity

Cyclo(-D-Ala-L-Pro) exhibits antioxidant properties, which contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, this compound may help mitigate damage in various biological systems .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that cyclo(-D-Ala-L-Pro) significantly reduced hydrogen peroxide-induced apoptosis. The compound was effective in modulating mitochondrial dynamics and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key player in inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In another study, cyclo(-D-Ala-L-Pro) was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in treating infections caused by resistant strains .

The biological activities of cyclo(-D-Ala-L-Pro) can be attributed to several mechanisms:

  • Cell Membrane Interaction : Cyclo(-D-Ala-L-Pro) can disrupt bacterial cell membranes, leading to cell lysis.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways involved in apoptosis and inflammation.
  • Antioxidant Defense : By enhancing cellular antioxidant defenses, cyclo(-D-Ala-L-Pro) protects cells from oxidative damage.

Potential Applications

Given its diverse biological activities, cyclo(-D-Ala-L-Pro) holds promise for various applications:

  • Pharmaceuticals : As a neuroprotective agent in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Agriculture : As a natural pesticide due to its antimicrobial properties.
  • Nutraceuticals : As a dietary supplement for enhancing cognitive function and overall health.

Properties

IUPAC Name

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYCILIEOFQPK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474545
Record name (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-64-9
Record name (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?

A1: this compound2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that this compound2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []

Q2: What structural insights about this compound2 can be derived from its interaction with lipid bilayers?

A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that this compound2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.

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